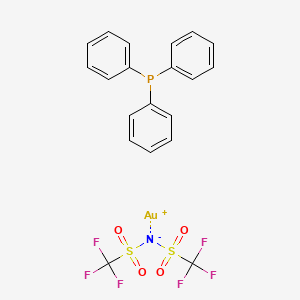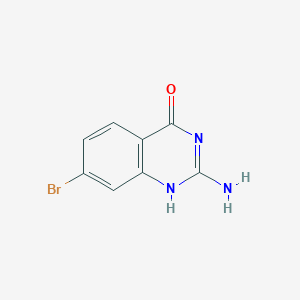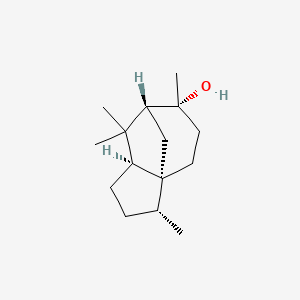
3-Carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes both carboxylate and azanium groups, making it a versatile molecule in chemical synthesis and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with carboxymethyl(trimethyl)azanium under controlled conditions. The process often requires:
Reagents: Precursors such as 3,5-dihydroxy-5-oxopentanoic acid, carboxymethyl(trimethyl)azanium chloride.
Conditions: Mild temperatures (25-50°C), neutral to slightly acidic pH, and solvents like water or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-scale Reactors: Continuous flow reactors for better control over reaction parameters.
Purification: Techniques such as crystallization, filtration, and chromatography to obtain high-purity product.
Análisis De Reacciones Químicas
Types of Reactions
3-Carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium undergoes several types of chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate.
Reduction: Reduction to simpler forms using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted derivatives with varied functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, 3-Carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium is studied for its role in metabolic pathways. It serves as a model compound for understanding enzyme interactions and metabolic flux.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It is explored as a precursor for developing drugs targeting metabolic disorders and as a diagnostic tool in metabolic studies.
Industry
Industrially, it is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-Carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium involves its interaction with specific molecular targets such as enzymes and receptors. It modulates biochemical pathways by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Pathway Modulation: Altering metabolic flux through key pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Carboxy-3,5-dihydroxy-5-oxopentanoate: Lacks the azanium group, making it less versatile in certain reactions.
Carboxymethyl(trimethyl)azanium: Lacks the carboxylate and dihydroxy groups, limiting its applications in synthesis.
Uniqueness
3-Carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium stands out due to its combined functional groups, which provide a unique reactivity profile and broader application range in scientific research and industrial processes.
Propiedades
IUPAC Name |
3-carboxy-3,5-dihydroxy-5-oxopentanoate;carboxymethyl(trimethyl)azanium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O7.C5H11NO2/c7-3(8)1-6(13,5(11)12)2-4(9)10;1-6(2,3)4-5(7)8/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKXUOESQDCXGIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CC(=O)O.C(C(=O)O)C(CC(=O)[O-])(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17671-50-0 |
Source


|
| Record name | Methanaminium, 1-carboxy-N,N,N-trimethyl-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17671-50-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![trisodium;[[[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7945132.png)








